N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Overview
Description
N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.81. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antitubercular Activities
- A study explored the synthesis of new analogues related to N-(1-((3-chlorobenzyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine and tested their antimicrobial and antitubercular activities. The compounds demonstrated potential for designing antibacterial and antituberculosis drugs (Chandrashekaraiah et al., 2014).
Antidepressant and Nootropic Agents
- Another study synthesized azetidinone analogues and evaluated them as potential antidepressant and nootropic agents. Some of these compounds exhibited significant antidepressant activity, highlighting the potential of the 2-azetidinone skeleton in CNS-active agents (Thomas et al., 2016).
Bioactive Conformation Analysis
- Research into pyrimidinylthiobenzoates, related to the core structure of this compound, provided insights into their binding modes and interactions. This study aids in understanding herbicidal resistance and designing more effective compounds (He et al., 2007).
Fluorescence Binding Studies
- Investigations into the fluorescence binding of certain pyrimidin-2-amine derivatives with bovine serum albumin were conducted. This research is significant for understanding the interactions of these compounds at a molecular level (Meng et al., 2012).
Multicomponent Synthesis
- A study on the efficient synthesis of N-Sulfonylazetidin-2-imines, related to the compound , demonstrated novel methods of synthesis under environmentally friendly conditions. Such synthesis techniques are crucial for pharmaceutical manufacturing (Yi et al., 2012).
Mechanism of Action
Target of Action
The compound contains a pyrimidine ring, which is a key component of many biologically active molecules, including nucleotides in DNA and RNA . Therefore, it’s possible that this compound could interact with enzymes or receptors that recognize or process these nucleotides.
Mode of Action
The compound also contains a sulfonyl group attached to a benzyl group, which is a common feature in many sulfonamide drugs . Sulfonamides are known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial nutrient for bacterial growth and reproduction .
Biochemical Pathways
Depending on its specific targets, this compound could potentially affect a variety of biochemical pathways. For example, if it acts like a sulfonamide, it could disrupt the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Properties
IUPAC Name |
N-[1-[(3-chlorophenyl)methylsulfonyl]azetidin-3-yl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O2S/c15-12-4-1-3-11(7-12)10-22(20,21)19-8-13(9-19)18-14-16-5-2-6-17-14/h1-7,13H,8-10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQMNZUSCRSTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CC2=CC(=CC=C2)Cl)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.